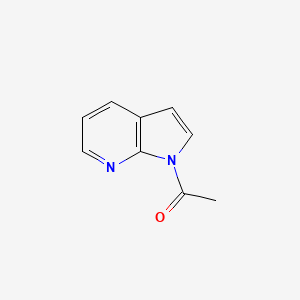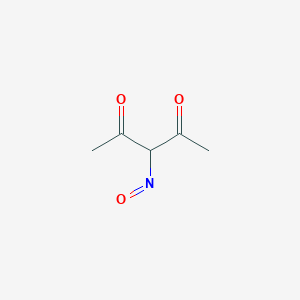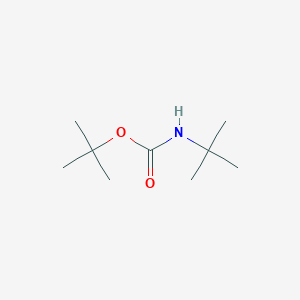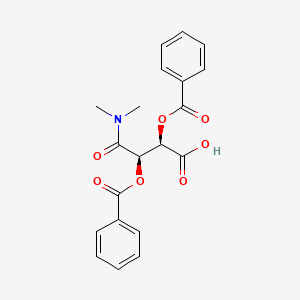
3-(2-Oxopropyl)benzonitrile
Overview
Description
3-(2-Oxopropyl)benzonitrile is a semi-aromatic compound1. It has a molecular formula of C10H9NO23 and a molecular weight of 159.192.
Synthesis Analysis
The compound can be synthesized by reacting 3-bromopropiophenone with potassium cyanide, followed by hydrolysis of the nitrile group1. Other methods of synthesis include the preparation of benzonitriles by reacting an R1, R2-benzoyl chloride with an alkanesulphonyltrichlorophosphazene at a temperature of between 150* C. and 190* C4. A green synthesis method using ionic liquid as the recycling agent has also been proposed5.
Molecular Structure Analysis
The InChI code for 3-(2-Oxopropyl)benzonitrile is 1S/C10H9NO/c1-8(12)5-9-3-2-4-10(6-9)7-11/h2-4,6H,5H2,1H32. The compound contains 9 Hydrogen atoms, 10 Carbon atoms, 1 Nitrogen atom, and 1 Oxygen atom3.
Chemical Reactions Analysis
The specific chemical reactions involving 3-(2-Oxopropyl)benzonitrile are not explicitly mentioned in the search results. However, it’s known that benzonitriles can be prepared from benzaldehyde and hydroxylamine hydrochloride6.Physical And Chemical Properties Analysis
3-(2-Oxopropyl)benzonitrile is a solid at room temperature2. It has a purity of 95%2. The compound should be stored in a refrigerator2.Scientific Research Applications
Application
“3-(2-Oxopropyl)benzonitrile” is a useful research chemical . It has been used in the study of [3+2] cycloaddition (32CA) processes .
Method of Application or Experimental Procedures
In the study, the regiochemistry of [3+2] cycloaddition (32CA) processes between benzonitrile N-oxide 1 and β-phosphorylated analogues of nitroethenes 2a–c has been studied using the Density Functional Theory (DFT) at the M062X/6-31+G (d) theory level .
Results or Outcomes
The results of reactivity indices show that benzonitrile N-oxide 1 can be classified both as a moderate electrophile and moderate nucleophile, while β-phosphorylated analogues of nitroethenes 2a–c can be classified as strong electrophiles and marginal nucleophiles . Moreover, the analysis of CDFT shows that for [3+2] cycloadditions with the participation of β-phosphorylatednitroethene 2a and β-phosphorylated α-cyanonitroethene 2b, the more favored reaction path forms 4-nitro-substituted Δ 2 -isoxazolines 3a–b, while for a reaction with β-phosphorylated β-cyanonitroethene 2c, the more favored path forms 5-nitro-substituted Δ 2 -isoxazoline 4c .
Organic Synthesis
Application
“3-(2-Oxopropyl)benzonitrile” is a semi-aromatic compound that has a molecular formula of C11H9NO. It is synthesized by reacting 3-bromopropiophenone with potassium cyanide, followed by hydrolysis of the nitrile group.
Method of Application or Experimental Procedures
The compound is synthesized by reacting 3-bromopropiophenone with potassium cyanide, followed by hydrolysis of the nitrile group.
Results or Outcomes
The outcome of this process is the production of “3-(2-Oxopropyl)benzonitrile” which can be used in further chemical reactions.
Preparation of Benzonitriles
Application
“3-(2-Oxopropyl)benzonitrile” can be used in the preparation of benzonitriles . The benzonitrile products are useful as intermediates in the preparation of amidino ureas having antimalarial activity .
Method of Application or Experimental Procedures
The method involves conversion of the acid to its chloride and thence to its amide followed by dehydration of the latter by reaction with thionyl chloride in benzene or toluene .
Results or Outcomes
The outcome of this process is the production of benzonitriles which are useful as intermediates in the preparation of amidino ureas having antimalarial activity .
Chemical Synthesis
Application
“3-(2-Oxopropyl)benzonitrile” is a semi-aromatic compound that has a molecular formula of C11H9NO. It can be used as a building block in the synthesis of various organic compounds.
Method of Application or Experimental Procedures
The compound is synthesized by reacting 3-bromopropiophenone with potassium cyanide, followed by hydrolysis of the nitrile group.
Results or Outcomes
The outcome of this process is the production of “3-(2-Oxopropyl)benzonitrile” which can be used in further chemical reactions.
Preparation of Amidino Ureas
Application
“3-(2-Oxopropyl)benzonitrile” can be used in the preparation of amidino ureas . The amidino urea products are useful as intermediates in the preparation of antimalarial drugs .
Method of Application or Experimental Procedures
The method involves conversion of the acid to its chloride and thence to its amide followed by dehydration of the latter by reaction with thionyl chloride in benzene or toluene .
Results or Outcomes
The outcome of this process is the production of amidino ureas which are useful as intermediates in the preparation of antimalarial drugs .
Safety And Hazards
The compound is considered hazardous. It has been assigned the GHS07 pictogram and the signal word “Warning”. The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)2.
Future Directions
The future directions for the research and application of 3-(2-Oxopropyl)benzonitrile are not explicitly mentioned in the search results. However, given its chemical properties and synthesis methods, it could potentially be used in various chemical reactions and processes.
properties
IUPAC Name |
3-(2-oxopropyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-8(12)5-9-3-2-4-10(6-9)7-11/h2-4,6H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XECXKMQLEFHQHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC(=CC=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10538061 | |
| Record name | 3-(2-Oxopropyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10538061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Oxopropyl)benzonitrile | |
CAS RN |
73013-50-0 | |
| Record name | 3-(2-Oxopropyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10538061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Dimethyl bicyclo[3.2.1]octane-1,5-dicarboxylate](/img/structure/B1611108.png)






